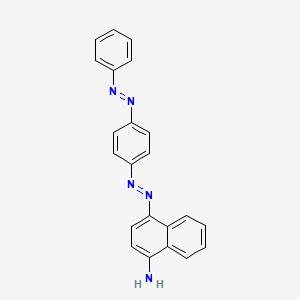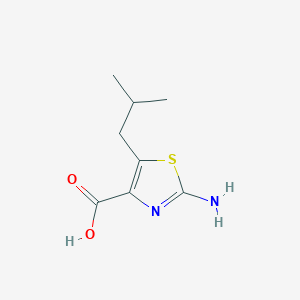
4,5-Dichloro-2-(trifluoromethyl)pyridine
Overview
Description
4,5-Dichloro-2-(trifluoromethyl)pyridine is a type of Trifluoromethylpyridine (TFMP) derivative. TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and involve several steps . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Chemical Interactions
4,5-Dichloro-2-(trifluoromethyl)pyridine is significantly utilized in chemical synthesis and interactions. It serves as a pivotal component in the synthesis of various chemical compounds. For instance, it is used in the synthesis of pesticides, highlighting its role in agricultural chemistry (Lu Xin-xin, 2006). Additionally, the compound is involved in the formation of n–σ* complexes with molecular iodine, demonstrating its reactivity and potential for creating diverse chemical structures (M. S. Chernov'yants et al., 2011).
Pharmaceutical and Biological Applications
In the realm of pharmaceuticals and biology, 4,5-Dichloro-2-(trifluoromethyl)pyridine has been instrumental in developing compounds with potential biological activities. A notable example includes its use in the synthesis of novel triazolopyridine derivatives, which exhibit antifungal properties (Ming-yan Yang et al., 2015). This showcases its potential in contributing to new therapeutic agents.
Material Science and Structural Studies
The compound has also found applications in material science and structural studies. The spectroscopic characterization of derivatives of 4,5-Dichloro-2-(trifluoromethyl)pyridine, like 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted to understand their structural and electronic properties, which are crucial for developing new materials and chemical sensors (H. Vural & M. Kara, 2017).
Environmental and Eco-Friendly Syntheses
An environmentally benign approach in synthesizing dihydro-1H-indeno[1,2-b]pyridines using 4,5-Dichloro-2-(trifluoromethyl)pyridine derivatives emphasizes the compound's role in promoting eco-friendly chemical processes (Samad Khaksar & Milad Gholami, 2014). This aspect is increasingly significant in contemporary research focused on sustainability and reduced environmental impact.
Advanced Chemical Reactions and Transformations
The compound is also pivotal in advanced chemical reactions, such as trifluoroacetylation, highlighting its versatility in organic synthesis. This process is essential in creating various organic compounds with potential applications in different fields, from pharmaceuticals to agrochemicals (T. Keumi et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGNEWMJUHDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80838540 | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(trifluoromethyl)pyridine | |
CAS RN |
823221-98-3 | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



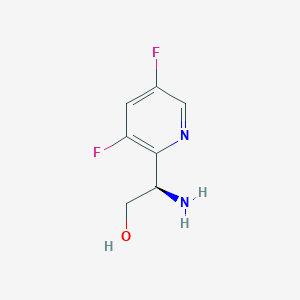

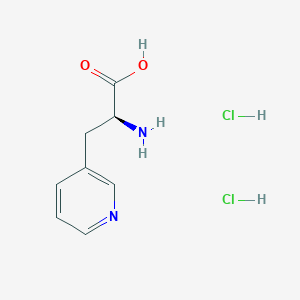
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)
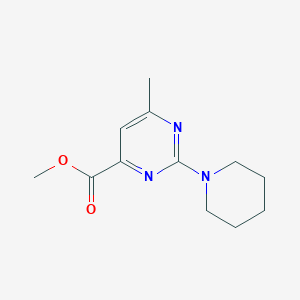
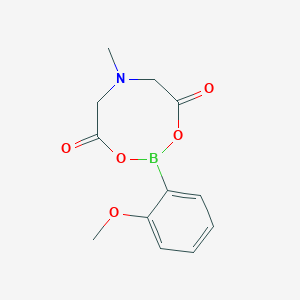

![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)

![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
